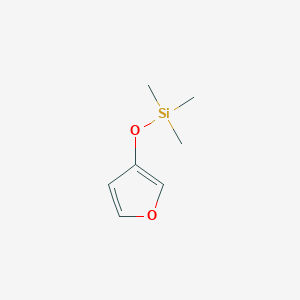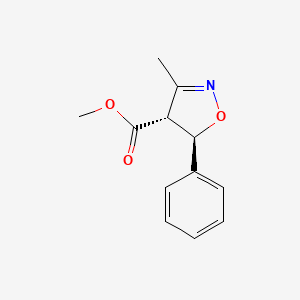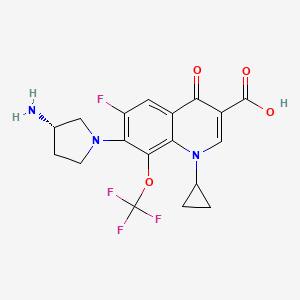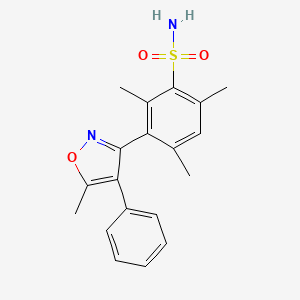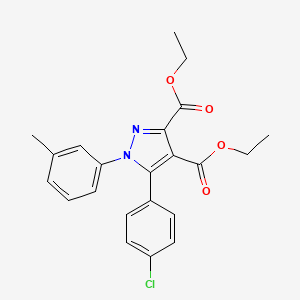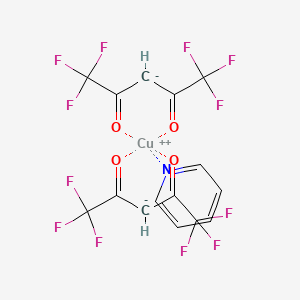
N-((2-(Anthracen-9-yl)ethoxy)methyl)quinolin-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-(Anthracen-9-yl)ethoxy)methyl)quinolin-8-amine is a complex organic compound that features both anthracene and quinoline moieties. Anthracene is a polycyclic aromatic hydrocarbon known for its photophysical properties, while quinoline is a heterocyclic aromatic organic compound with significant pharmacological activities. The combination of these two moieties in a single molecule offers unique properties that make it valuable in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(Anthracen-9-yl)ethoxy)methyl)quinolin-8-amine typically involves multiple steps, starting with the preparation of the anthracene and quinoline intermediates. One common method involves the reaction of 2-(anthracen-9-yl)ethanol with quinolin-8-amine in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: 60-80°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as solvent recycling and the use of environmentally benign reagents, are often employed to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-((2-(Anthracen-9-yl)ethoxy)methyl)quinolin-8-amine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: Both the anthracene and quinoline moieties can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., methyl iodide) in the presence of a base.
Major Products
Oxidation: Anthraquinone derivatives
Reduction: Tetrahydroquinoline derivatives
Substitution: Halogenated or alkylated anthracene and quinoline derivatives
Applications De Recherche Scientifique
N-((2-(Anthracen-9-yl)ethoxy)methyl)quinolin-8-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to the photophysical properties of the anthracene moiety.
Medicine: Explored for its pharmacological activities, including anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of N-((2-(Anthracen-9-yl)ethoxy)methyl)quinolin-8-amine depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The anthracene moiety can intercalate into DNA, disrupting its function, while the quinoline moiety can inhibit enzyme activity by binding to the active site. These interactions can lead to various biological outcomes, such as cell death or inhibition of microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene Derivatives: Compounds like 9,10-diphenylanthracene and anthracene-9-carboxylic acid.
Quinoline Derivatives: Compounds like chloroquine and quinine.
Uniqueness
N-((2-(Anthracen-9-yl)ethoxy)methyl)quinolin-8-amine is unique due to the combination of anthracene and quinoline moieties in a single molecule. This combination imparts both photophysical properties and pharmacological activities, making it a versatile compound for various applications. The presence of both moieties allows for dual functionality, which is not commonly found in other similar compounds.
Propriétés
Numéro CAS |
848137-02-0 |
|---|---|
Formule moléculaire |
C26H22N2O |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
N-(2-anthracen-9-ylethoxymethyl)quinolin-8-amine |
InChI |
InChI=1S/C26H22N2O/c1-3-11-22-20(7-1)17-21-8-2-4-12-23(21)24(22)14-16-29-18-28-25-13-5-9-19-10-6-15-27-26(19)25/h1-13,15,17,28H,14,16,18H2 |
Clé InChI |
YZSIHVBLXLDGCO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCOCNC4=CC=CC5=C4N=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


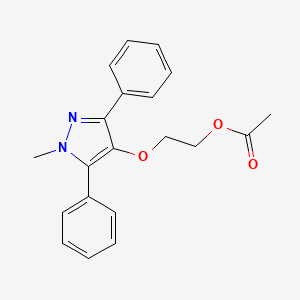

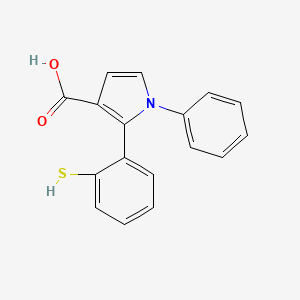
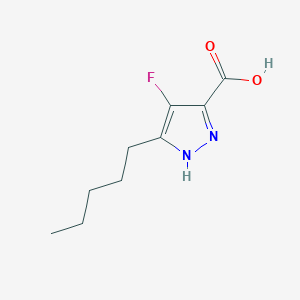
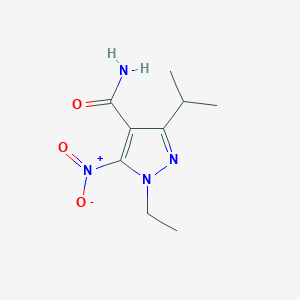
![2-(4-Bromobenzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12887524.png)
